![molecular formula C11H14FNO2 B1276045 Tert-butyl 2-fluorophenylcarbamate CAS No. 98968-72-0](/img/structure/B1276045.png)
Tert-butyl 2-fluorophenylcarbamate
Overview
Description
Tert-butyl 2-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2 . It is a derivative of carbamic acid, where the amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-fluorophenylcarbamate consists of a carbamate group (-O-CO-NH-) and a tert-butyl group attached to a 2-fluorophenyl group . The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
Tert-butyl 2-fluorophenylcarbamate has a molecular weight of 211.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using standard laboratory techniques.
Scientific Research Applications
Pharmaceutical Synthesis
Tert-butyl 2-fluorophenylcarbamate: is a crucial intermediate in the synthesis of several pharmaceutical compounds. It acts as a preliminary ingredient in the production of antidepressants like Citalopram and Escitalopram oxalate . These drugs function by inhibiting serotonin uptake, providing relief from depressive disorders .
Chiral Selective Reduction
The compound is used in chiral selective reduction processes. Ketoreductases, such as ES-KRED-213 and KRED-P1-H01 , have been screened for their ability to perform biotransformations on Tert-butyl 2-fluorophenylcarbamate, achieving high conversion rates and chiral selectivity .
Synthesis of Benzohydrols
It serves as a precursor in the synthesis of benzohydrols, particularly chlorobenzohydrols, which are intermediates in the preparation of nefopam —a medication used as an analgesic, muscle relaxant, or antidepressant .
Asymmetric Transfer Hydrogenation
Tert-butyl 2-fluorophenylcarbamate is involved in the asymmetric transfer hydrogenation of benzophenones. This process is crucial for producing intermediates with –OH groups using catalysts like oxo-tethered ruthenium and amino acid-functionalized metal–organic frameworks .
properties
IUPAC Name |
tert-butyl N-(2-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNQFOFWVWFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406858 | |
Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-fluorophenylcarbamate | |
CAS RN |
98968-72-0 | |
Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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